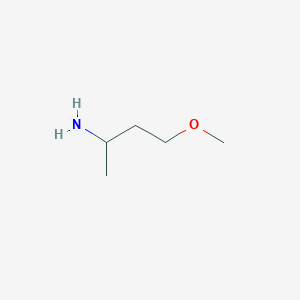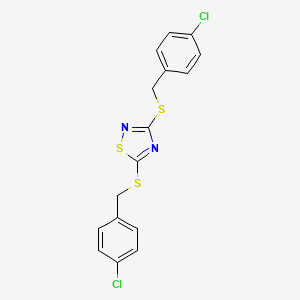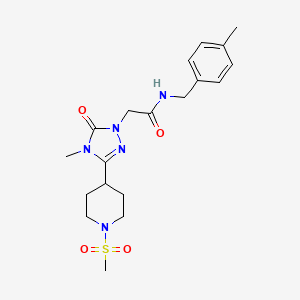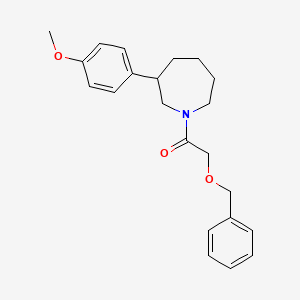![molecular formula C18H12N6OS2 B2653273 N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide CAS No. 1903515-59-2](/img/structure/B2653273.png)
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
The compound “N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide” is a complex organic molecule that contains several heterocyclic rings, including a thiophene, a triazole, a pyridazine, and a thiazole . These types of compounds are often used in medicinal chemistry due to their ability to bind with a variety of enzymes and receptors in biological systems .
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different ring or functional group. Unfortunately, without specific literature or patents detailing the synthesis of this exact compound, it’s difficult to provide a detailed synthesis analysis .Molecular Structure Analysis
The molecular structure of this compound, as indicated by its name, includes several different types of rings: a thiophene (a five-membered ring with one sulfur atom), a triazole (a five-membered ring with two carbon and three nitrogen atoms), a pyridazine (a six-membered ring with four carbon and two nitrogen atoms), and a thiazole (a five-membered ring with three carbon, one nitrogen, and one sulfur atom) .Physical And Chemical Properties Analysis
Without specific experimental data, it’s difficult to provide an analysis of the physical and chemical properties of this compound .Aplicaciones Científicas De Investigación
Anticancer Activity
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines have shown promise as potential anticancer agents. These compounds exhibit cytotoxic effects on cancer cells, making them attractive candidates for drug development. Researchers have explored their impact on various cancer types, including prostate, breast, and lung cancer .
Antimicrobial Properties
The compound’s structure allows it to interact with microbial targets. Studies have demonstrated its antimicrobial activity against bacteria, fungi, and parasites. It may serve as a scaffold for designing novel antimicrobial agents .
Analgesic and Anti-Inflammatory Effects
Triazolothiadiazines have been investigated for their analgesic and anti-inflammatory properties. These compounds could potentially alleviate pain and inflammation by modulating specific pathways in the body .
Antioxidant Potential
The compound’s chemical structure suggests antioxidant activity. Antioxidants play a crucial role in protecting cells from oxidative damage, which is associated with aging and various diseases. Further research is needed to explore its antioxidant capacity .
Antiviral Applications
Triazolothiadiazines may inhibit viral replication. Researchers have studied their effects against viruses, including herpes simplex virus (HSV) and human immunodeficiency virus (HIV). These findings highlight their potential as antiviral agents .
Enzyme Inhibition
The compound interacts with enzymes, making it relevant for enzyme inhibition studies. It has been evaluated as a carbonic anhydrase inhibitor, cholinesterase inhibitor, and alkaline phosphatase inhibitor. Such enzyme inhibitors have therapeutic implications in various diseases .
Anti-Lipase Activity
Lipase inhibitors are valuable in managing obesity and related metabolic disorders. Triazolothiadiazines may exhibit anti-lipase activity, contributing to weight management strategies .
Aromatase Inhibition
Aromatase inhibitors are crucial in breast cancer treatment. The compound’s structure suggests potential aromatase inhibition, which could be explored further for breast cancer therapy .
Mecanismo De Acción
The mechanism of action would depend on the intended use of the compound. Compounds containing triazole rings have been found to exhibit a wide range of biological activities, including antibacterial, antifungal, anticancer, antioxidant, antiviral, anti-inflammatory, analgesic, antiepileptic, antihypertensive, antidepressant, antidiabetic, antianxiety, and antitubercular activities .
Safety and Hazards
Direcciones Futuras
Propiedades
IUPAC Name |
N-[(6-thiophen-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl]-1,3-benzothiazole-6-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H12N6OS2/c25-18(11-3-4-12-15(8-11)27-10-20-12)19-9-17-22-21-16-6-5-13(23-24(16)17)14-2-1-7-26-14/h1-8,10H,9H2,(H,19,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GQBGCHZARTVXNZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC(=C1)C2=NN3C(=NN=C3CNC(=O)C4=CC5=C(C=C4)N=CS5)C=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H12N6OS2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
392.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-((6-(thiophen-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)methyl)benzo[d]thiazole-6-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Bromo-6,7-dihydro-5H-[1,3]thiazolo[4,5-c]pyridin-4-one](/img/structure/B2653191.png)

![7-((3-bromo-6-chloroimidazo[1,2-a]pyridin-2-yl)methoxy)-5-hydroxy-3-(2-methylthiazol-4-yl)-4H-chromen-4-one](/img/no-structure.png)
![Ethyl 3-[2-[(1-cyanocyclopentyl)amino]-2-oxoethyl]-5-methyl-4-oxothieno[2,3-d]pyrimidine-6-carboxylate](/img/structure/B2653195.png)
![2-(4-Fluorophenyl)-1-(4-(6-methoxybenzo[d]thiazol-2-yl)piperazin-1-yl)ethanone](/img/structure/B2653196.png)

![Ethyl 2-(4-((4-(ethoxycarbonyl)piperazin-1-yl)sulfonyl)benzamido)-6-ethyl-4,5,6,7-tetrahydrothieno[2,3-c]pyridine-3-carboxylate](/img/structure/B2653198.png)

![9-(2,4-dimethylphenyl)-1,3-dimethyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2653200.png)
![N-((7-methylimidazo[1,2-a]pyridin-2-yl)methyl)benzenesulfonamide](/img/structure/B2653205.png)

![(2Z)-6,8-dichloro-2-{[4-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2653210.png)

![(4-((4-Chlorobenzo[d]thiazol-2-yl)oxy)piperidin-1-yl)(5-methylisoxazol-3-yl)methanone](/img/structure/B2653212.png)